molecular formula C25H24N4O6S B2839309 ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 1042719-39-0

ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No.: B2839309
CAS No.: 1042719-39-0
M. Wt: 508.55
InChI Key: DEBXBCYRVDGOLH-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a fused imidazo[1,2-c]quinazolin core, a benzodioxolylmethylcarbamoyl group, and a sulfanyl acetate ester side chain. The compound’s design integrates multiple pharmacophoric elements:

  • Imidazo[1,2-c]quinazolin core: Known for its role in kinase inhibitors and anticancer agents.
  • Benzodioxol group: A common motif in CNS-targeting drugs (e.g., antiepileptics, antidepressants) .
  • Sulfanyl acetate ester: Enhances solubility and metabolic stability compared to thiol derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S/c1-2-33-22(31)13-36-25-28-17-6-4-3-5-16(17)23-27-18(24(32)29(23)25)8-10-21(30)26-12-15-7-9-19-20(11-15)35-14-34-19/h3-7,9,11,18H,2,8,10,12-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBXBCYRVDGOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a unique molecular structure that incorporates several functional groups, including an imidazoquinazoline core and a benzodioxole moiety. The synthesis typically involves multiple steps, including the formation of key intermediates through reactions such as amide bond formation and esterification.

Synthetic Route Overview

  • Preparation of Intermediates : Synthesis begins with the preparation of the benzodioxole and imidazoquinazoline intermediates.
  • Coupling Reactions : Subsequent coupling reactions lead to the formation of the desired compound.
  • Final Esterification : The final step involves esterification to introduce the ethyl group.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing imidazoquinazoline frameworks have shown promising results against Mycobacterium tuberculosis (Mtb) with IC50 values in the low micromolar range .

CompoundTarget OrganismIC50 (µM)Notes
IT10Mycobacterium tuberculosis2.32No acute cellular toxicity observed
IT06Mycobacterium tuberculosis2.03Selective inhibition over NTM

The mechanism of action for this compound likely involves interaction with specific molecular targets within bacterial cells. This interaction can disrupt essential biological pathways, leading to cell death or growth inhibition.

Case Studies

A study focused on various imidazoquinazoline derivatives demonstrated their effectiveness against resistant strains of Mtb. The research utilized molecular docking techniques to predict binding affinities and elucidate potential interactions with target proteins such as pantothenate synthetase .

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds similar to this compound exhibit low toxicity in vitro at concentrations exceeding therapeutic levels . Further studies are needed to evaluate long-term effects and safety profiles in vivo.

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Core Structures

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference
Target Compound Imidazo[1,2-c]quinazolin Benzodioxolylmethylcarbamoyl, sulfanyl ~555.56* Not explicitly reported
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole Methoxyphenyl, methylbenzoylamino 369.40 Unknown (structural similarity noted)
Methyl (S)-2-(9-(dimethylcarbamoyl)-4,7-dioxo-11H-3,6,8-triaza-1(5,1)-triazola-5(1,3)-benzenacyclotridecaphane-3-yl)acetate Triazola-benzenacyclotridecaphane Dimethylcarbamoyl, dioxo ~600† Hypothesized protease inhibition

*Calculated from molecular formula C25H23N5O6S.
†Estimated based on structural complexity.

Key Observations :

  • The target compound’s imidazo[1,2-c]quinazolin core is less common than triazole or benzodiazepine analogs (e.g., ’s benzo[e][1,4]diazepin derivative), which are widely explored for sedative and anxiolytic effects .

Functional Group Analogues

Table 2: Comparison of Substituent-Driven Analogues

Compound Name Functional Group Synthetic Method Biological Activity Reference
Target Compound Benzodioxolylmethylcarbamoyl Multi-step coupling (hypothesized) Not reported
SC-558 (COX-2 inhibitor) (C=O)OCH2CH3 (ester) Diazonium salt coupling COX-2 inhibition
Ethyl 2-[(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl]-3-oxobutanoate Diazenyl, sulfamoyl Diazonium salt + ethyl acetoacetate Antimicrobial

Key Observations :

  • The benzodioxolylmethylcarbamoyl group in the target compound is structurally distinct from COX-2 inhibitors like SC-558, which rely on sulfonamide or ester groups for activity .

Computational Similarity Assessment

Virtual screening methods (e.g., Tanimoto coefficient, pharmacophore mapping) highlight challenges in comparing structurally diverse compounds. For instance:

  • Structural similarity : The target compound shares <30% similarity with ’s triazole derivative using fingerprint-based metrics .
  • Pharmacophore overlap : The benzodioxol group aligns with antidepressant venlafaxine’s aryl ether motif, suggesting possible CNS activity .

Research Implications and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely requires multi-step protocols involving imidazo[1,2-c]quinazolin core formation, carbamoylation, and esterification, as seen in analogous syntheses .
  • Biological Data Gaps: No direct activity data are available; inferences are drawn from structural analogs (e.g., imidazo[1,2-c]quinazolin cores in kinase inhibitors).
  • Methodological Variability: Similarity outcomes depend on computational tools, as noted in ’s critique of inconsistent virtual screening results .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Formation of the imidazo[1,2-c]quinazoline core via cyclization under reflux conditions .
  • Introduction of the sulfanyl group using thiol-containing reagents in anhydrous solvents .
  • Coupling of the benzodioxole-carbamoyl moiety via nucleophilic acyl substitution .
    • Optimization : Key parameters include temperature control (e.g., 60–80°C for cyclization), stoichiometric ratios (1.2 eq hydrazine hydrate for amidation), and catalyst selection (e.g., triethylamine for acid scavenging) . Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Purification Techniques :

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate isolation .
  • Recrystallization from ethanol or DMF/acetic acid mixtures to obtain high-purity crystals .
  • HPLC analysis (C18 column, acetonitrile/water mobile phase) for final product validation .

Q. What spectroscopic methods are most effective for characterizing the compound’s structure?

  • Primary Tools :

  • NMR (1H/13C): Assigns protons and carbons in the imidazo-quinazoline and benzodioxole moieties .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl at ~2550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 472.52 for C25H20N4O4S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify optimal efficacy .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme involvement .
  • Replication : Cross-validate results in independent labs using standardized protocols (e.g., enzyme inhibition assays with positive controls) .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to quinazoline-recognizing receptors (e.g., kinase domains) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can synthetic yield variations be systematically addressed?

  • Strategies :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading) .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify critical factors .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What protocols are recommended for assessing the compound’s stability under varying storage and experimental conditions?

  • Stability Studies :

  • Thermal Stability : Incubate at 25°C, 4°C, and -20°C; analyze degradation via HPLC at 0, 7, 30 days .
  • Photostability : Expose to UV light (254 nm) and monitor by UV-Vis spectroscopy .
  • pH Stability : Test solubility and degradation in buffers (pH 2–9) using LC-MS .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • SAR Strategies :

  • Functional Group Replacement : Substitute the benzodioxole moiety with bioisosteres (e.g., tetrahydrofuran) to improve bioavailability .
  • Side Chain Modulation : Introduce electron-withdrawing groups (e.g., -CF3) on the acetamide to enhance target affinity .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points .

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